2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide
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Overview
Description
2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide is a chemical compound known for its potential applications in various scientific fields. This compound features a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions, an acetamide group, and a propynyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide is tyrosinase , an enzyme that plays a crucial role in the production of melanin .
Mode of Action
This compound exhibits strong competitive inhibition activity against tyrosinase . It interacts with tyrosinase residues in the active site of the enzyme, thereby directly inhibiting tyrosinase .
Biochemical Pathways
The compound affects the melanogenesis pathway, which involves the synthesis, transport, and release of melanin . By inhibiting tyrosinase, it disrupts the conversion of tyrosine to melanin, leading to a decrease in melanin production .
Result of Action
The inhibition of tyrosinase by this compound results in a dose-dependent decrease in melanin content and intracellular tyrosinase in melanoma cells . This suggests that the compound could be a potent inhibitor of melanogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and propargylamine.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3,4-dihydroxybenzaldehyde with propargylamine under mild acidic conditions.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Acetylation: The final step involves acetylation of the amine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antioxidant properties and its role in cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydroxyphenyl)acetamide: Lacks the propynyl group, which may affect its reactivity and biological activity.
N-(prop-2-YN-1-YL)acetamide: Lacks the phenyl ring and hydroxyl groups, resulting in different chemical properties.
Uniqueness
2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide is unique due to the presence of both hydroxyl groups and the propynyl group, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-N-prop-2-ynylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-5-12-11(15)7-8-3-4-9(13)10(14)6-8/h1,3-4,6,13-14H,5,7H2,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGLLLDGXGAXKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CC1=CC(=C(C=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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